molecular formula C22H21N5O B1225455 2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide

2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide

Cat. No. B1225455
M. Wt: 371.4 g/mol
InChI Key: NKIVOSNKOKGQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide is a quinoxaline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro Compounds Synthesis : Research demonstrates the use of related chemical structures in synthesizing spiro compounds, showcasing a method to yield N-{3'-acetyl-3'H-spiro[indeno[1,2-b]quinoxalin-11,2'-[1,3,4]oxa(thia)diazol]-5'-yl}acetamides, which could have potential applications in various chemical and pharmaceutical fields (Velikorodov et al., 2015).

  • Carbocyclization Reactions : Another study describes the copper(II) chloride-catalyzed aerobic oxidative carbocyclization of α-substituted acetamides. This process is significant for producing highly functionalized quinolin-2(1H)-ones, a structure closely related to 2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide (Chen & Chuang, 2016).

  • Catalyst Development : Research on creating pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, which are significant for ketone reduction, highlights the versatility of quinoxaline derivatives in catalysis and material science (Facchetti et al., 2016).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Activities : Various synthesized heterocyclic compounds containing similar structures have been explored for their antimicrobial properties. For instance, novel 4(3H)-quinazolinones with active thiazole, pyridinone, and chromene moieties have shown potential antitumor and antifungal activities (El-bayouki et al., 2011).

  • Anti-inflammatory and Analgesic Potential : Studies on isoxazole-based heterocycles have indicated significant anti-inflammatory and analgesic properties. These findings are relevant to the pharmaceutical applications of compounds with similar structures to 2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide (Darwish et al., 2014).

Material Science and Molecular Design

  • Host-Guest Complexes and Fluorescence Emission : Research on structural aspects and properties of salt and inclusion compounds of certain amide-containing isoquinoline derivatives shows the potential of these structures in developing materials with unique properties, like enhanced fluorescence emission and host-guest complex formation (Karmakar et al., 2007).

  • Design of Selective Kinase Inhibitors : The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, highlights the importance of such compounds in the design of targeted cancer therapies (Jiang et al., 2011).

properties

Product Name

2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

N-benzyl-2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide

InChI

InChI=1S/C22H21N5O/c23-14-17(22(28)24-15-16-8-2-1-3-9-16)20-21(27-12-6-7-13-27)26-19-11-5-4-10-18(19)25-20/h1-5,8-11,17H,6-7,12-13,15H2,(H,24,28)

InChI Key

NKIVOSNKOKGQNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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